1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol
Description
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol (-SH) group at position 2 of the imidazole ring and a 5-(benzyloxy)-2,4-dichlorophenyl substituent at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse synthetic pathways and physicochemical behaviors, making it a subject of interest in medicinal and organic chemistry.
Properties
IUPAC Name |
3-(2,4-dichloro-5-phenylmethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-8-13(18)15(21-10-11-4-2-1-3-5-11)9-14(12)20-7-6-19-16(20)22/h1-9H,10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBPROQHNHYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CNC3=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with benzyl alcohol in the presence of a base to form the intermediate benzyloxy-2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol exhibit significant activity against various bacterial strains and fungi. For instance:
- Mechanism of Action : The compound likely inhibits cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death.
- Case Study : A related compound demonstrated effective antifungal activity comparable to miconazole, particularly against Candida species.
Anti-inflammatory Properties
Research indicates that imidazole derivatives can modulate inflammatory pathways:
- Inhibition of Cytokines : Compounds have shown efficacy in reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 .
- Case Study : In a study evaluating anti-inflammatory effects, a similar imidazole derivative exhibited a significant reduction in paw edema in animal models, suggesting potential for treating inflammatory conditions.
Anticancer Potential
The anticancer properties of imidazole compounds have been explored extensively:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
- Case Study : A derivative demonstrated cytotoxic effects against breast cancer cells in vitro, with IC50 values indicating potent activity .
Comparative Analysis Table
| Property/Activity | This compound | Related Compounds (e.g., Miconazole) |
|---|---|---|
| Antimicrobial Activity | Effective against fungi; mechanism via P450 inhibition | Broad-spectrum antifungal activity |
| Anti-inflammatory Activity | Reduces TNF-α and IL-6 levels | Similar anti-inflammatory profiles |
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against various cancer types |
| Synthesis Complexity | Multi-step synthesis involving thiourea | Established synthetic routes |
Mechanism of Action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The benzyloxy and dichlorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The imidazole ring plays a crucial role in its biological activity, potentially inhibiting enzyme function or modulating receptor activity through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol with structurally related imidazole-2-thiol derivatives:
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity :
- The main compound’s benzyloxy and dichloro groups increase lipophilicity compared to analogs with methyl or single-halogen substituents (e.g., ). This may reduce aqueous solubility but enhance membrane permeability.
- Bromine and difluoromethoxy substituents () further modulate electronic properties, influencing binding interactions in biological systems.
Synthetic Pathways: Common synthetic strategies involve multi-component reactions, substitution with benzyl halides, and cyclization (e.g., ). Chlorosulfonation and reduction steps () are noted in related imidazole derivatives but may vary based on substituent complexity.
Thiol Group Reactivity :
- The thiol (-SH) group’s pKa (~11.81 in ) suggests deprotonation at physiological pH, enabling disulfide bond formation or nucleophilic interactions. Electron-withdrawing groups (e.g., Cl, Br) may stabilize the thiolate anion, enhancing reactivity.
Commercial and Research Availability :
- Compounds like 5-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol are commercially available (), whereas the main compound’s analogs require specialized synthesis.
Biological Activity
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 58831-26-8 |
| Molecular Formula | C13H14Cl2N2S |
| Molecular Weight | 300.17 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Research indicates that this imidazole derivative exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .
- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines, suggesting potential use in cancer therapy .
Biological Activities
-
Antimicrobial Activity
- The compound displays potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function.
-
Anticancer Effects
- In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values for various cancer cell lines have been reported as follows:
Cell Line IC50 (µM) MCF-7 (Breast) 10 HeLa (Cervical) 15 A549 (Lung) 12 - Anti-inflammatory Activity
- Neuroprotective Effects
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study published in MDPI highlighted its effectiveness against breast cancer cells, showing significant alterations in cell morphology and viability at varying concentrations .
- Another research article detailed the synthesis of thiourea derivatives related to imidazoles and their subsequent biological evaluations, indicating that modifications could enhance their therapeutic profiles .
Q & A
Q. What are the standard synthetic protocols for 1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Benzyl ether formation via nucleophilic substitution of 2,4-dichlorophenol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Imidazole-thiol ring assembly using thiourea or Lawesson’s reagent, with careful temperature control (70–90°C) to avoid side reactions .
Key Factors: - Solvent polarity (DMF vs. THF) affects reaction rates.
- Excess ammonium acetate improves cyclization efficiency .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–75 | |
| 2 | Thiourea, EtOH, reflux | 50–60 |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm; imidazole-thiol protons at δ 7.2–7.5 ppm) .
- FTIR: S-H stretch (~2550 cm⁻¹) and C-Cl stretches (750–800 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 393.02) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorometric assays .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in imidazole-thiol cyclization?
Methodological Answer:
- Catalyst Screening: Use Pd/C or CuI to accelerate cyclization .
- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 3 hrs) and improves yield by 15–20% .
- Solvent-Free Conditions: Minimize decomposition by avoiding polar aprotic solvents .
Q. How to resolve contradictions in spectroscopic data (e.g., disordered crystal structures or ambiguous NMR signals)?
Methodological Answer:
- X-ray Crystallography: Resolve structural ambiguities (e.g., benzyloxy group orientation) via single-crystal analysis .
- 2D NMR (COSY, NOESY): Assign overlapping signals (e.g., imidazole vs. phenyl protons) .
- DFT Calculations: Compare theoretical vs. experimental IR/Raman spectra to validate assignments .
Q. What strategies validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
- SAR Studies: Modify substituents (e.g., replace Cl with F) to correlate structure with activity .
- Metabolite Profiling: LC-MS/MS identifies oxidation or glucuronidation products in hepatic microsomes .
Q. How to address solubility challenges in in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or acetate groups at the thiol moiety .
- Nanocarrier Systems: Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
- Co-solvent Systems: Use DMSO:PEG 400 (1:4) for intraperitoneal administration .
Q. What computational tools predict pharmacokinetic properties (e.g., logP, BBB permeability)?
Methodological Answer:
- SwissADME: Predicts logP (~3.2) and moderate BBB permeability due to high aromaticity .
- pkCSM: Estimates hepatic metabolism (CYP3A4 substrate) and renal excretion .
- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM force fields .
Data Contradiction Analysis Example:
Issue: Discrepancy in reported IC₅₀ values for antifungal activity (10 µM vs. 50 µM).
Resolution:
Verify assay conditions (e.g., pH, serum protein content) .
Compare fungal strains (e.g., C. albicans vs. A. fumigatus) .
Re-test with standardized protocols (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
